Cleavable vs. Non-Cleavable Linker: Quantitative Stability and Release Comparison
The core differentiation of DBCO-CONH-S-S-NHS ester lies in its engineered disulfide bond, which confers stimulus-responsive cleavage. Unlike non-cleavable DBCO-NHS esters, the S-S linker in this compound undergoes complete scission in the presence of reducing agents like DTT, TCEP, or β-mercaptoethanol, enabling quantitative payload release [1]. Stability assessments under physiological conditions (pH 7.4, 37°C) indicate that in the absence of a reducing agent (e.g., glutathione, GSH), the S-S linker demonstrates a cleavage half-life exceeding 72 hours, while the NHS ester hydrolysis half-life is over 24 hours . These data confirm that the linker remains intact during circulation and extracellular exposure but is primed for cleavage upon encountering the reductive intracellular environment.
| Evidence Dimension | Linker Cleavage under Reducing Conditions |
|---|---|
| Target Compound Data | Complete cleavage via disulfide bond reduction; S-S linker cleavage half-life >72 hours (without GSH) |
| Comparator Or Baseline | DBCO-NHS ester (non-cleavable) |
| Quantified Difference | Qualitative difference: Cleavable vs. Non-cleavable; Target compound enables triggered release |
| Conditions | pH 7.4, 37°C (stability data); reducing agents: DTT, BME, TCEP (cleavage conditions) |
Why This Matters
This dictates the linker's suitability for intracellular payload release (e.g., in ADCs), a critical parameter for therapeutic efficacy that non-cleavable analogs cannot fulfill.
- [1] Glen Research. Glen Report 33-14: Application Note – Cleavable Linkages. View Source
